molecular formula C8H16O6 B160367 Ethyl beta-D-fructofuranoside CAS No. 1820-84-4

Ethyl beta-D-fructofuranoside

Cat. No. B160367
CAS RN: 1820-84-4
M. Wt: 208.21 g/mol
InChI Key: KQQFKZUGBOQKLW-OOJXKGFFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl beta-D-fructofuranoside is a natural product found in Clerodendrum mandarinorum and Brachystemma calycinum . It has a molecular formula of C8H16O6 .


Molecular Structure Analysis

The molecular weight of Ethyl beta-D-fructofuranoside is 208.21 g/mol . The IUPAC name is (2R,3S,4S,5R)-2-ethoxy-2,5-bis(hydroxymethyl)oxolane-3,4-diol . The InChI is InChI=1S/C8H16O6/c1-2-13-8(4-10)7(12)6(11)5(3-9)14-8/h5-7,9-12H,2-4H2,1H3/t5-,6-,7+,8-/m1/s1 .


Physical And Chemical Properties Analysis

The computed properties of Ethyl beta-D-fructofuranoside include a molecular weight of 208.21 g/mol, XLogP3 of -1.2, Hydrogen Bond Donor Count of 4, Hydrogen Bond Acceptor Count of 6, and Rotatable Bond Count of 4 .

Scientific Research Applications

Enzymatic Synthesis of Glycosyl Compounds

  • Field : Biochemistry
  • Application : Ethyl beta-D-fructofuranoside is used in the enzymatic synthesis of glycosyl compounds .
  • Method : The yeast Hansenula polymorpha (Pichia augusta) is used to remove contaminating sugars from ethyl-D-fructofuranoside produced during sucrose ethanolysis catalysed by invertase .
  • Results : The process results in the production of ethyl-D-fructofuranoside with reduced contamination .

Biochemical Characterization

  • Field : Microbiology
  • Application : Ethyl beta-D-fructofuranoside is used in the biochemical characterization of an extracellular β-fructofuranosidase from Rhodotorula dairenensis .
  • Method : Kinetic studies of its hydrolytic activity were performed using different substrates, including Ethyl beta-D-fructofuranoside .
  • Results : The fructosyltransferase activity of this enzyme was investigated in detail .

Immune-Modulation

  • Field : Immunology
  • Application : Ethyl beta-D-fructofuranoside has been shown to play bidirectional regulatory roles in immunity and anti-inflammation through the regulation of nuclear factor-κB (NF-κB) signaling pathways .
  • Method : The compound is derived from Nigella sativa, a dietary supplement, and its effects on the immune system are studied .
  • Results : The compound has been found to have immune-modulating effects .

Functionalization of Natural Compounds

  • Field : Applied Microbiology and Biotechnology
  • Application : Ethyl beta-D-fructofuranoside is used in the functionalization of natural compounds by enzymatic fructosylation .
  • Method : Enzymatic fructosylation of organic acceptors such as aliphatic and aromatic alcohols, alkaloids, xanthonoids, and flavonoids with fructosyl moiety has been investigated .
  • Results : These new compounds can have improved physical-chemical and biological properties .

Production of New Molecules

  • Field : Applied Microbiology and Biotechnology
  • Application : Ethyl beta-D-fructofuranoside is used in the production of new molecules that do not exist in nature .
  • Method : Enzymatic fructosylation of organic acceptors such as aliphatic and aromatic alcohols, alkaloids, xanthonoids, and flavonoids with fructosyl moiety has been investigated .
  • Results : These new glycoconjugates may have improved physical-chemical and biological properties like solubility, stability, bioavailability, and bioactivity .

properties

IUPAC Name

(2R,3S,4S,5R)-2-ethoxy-2,5-bis(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O6/c1-2-13-8(4-10)7(12)6(11)5(3-9)14-8/h5-7,9-12H,2-4H2,1H3/t5-,6-,7+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQFKZUGBOQKLW-OOJXKGFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(C(C(C(O1)CO)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl beta-D-fructofuranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl beta-D-fructofuranoside
Reactant of Route 2
Ethyl beta-D-fructofuranoside
Reactant of Route 3
Ethyl beta-D-fructofuranoside
Reactant of Route 4
Ethyl beta-D-fructofuranoside
Reactant of Route 5
Ethyl beta-D-fructofuranoside
Reactant of Route 6
Ethyl beta-D-fructofuranoside

Citations

For This Compound
4
Citations
A Moreno, C CE - Archives of Biochemistry and Biophysics, 1964 - europepmc.org
ETHYL BETA-D-FRUCTOFURANOSIDE FROM WHEAT GERM. - Abstract - Europe PMC … ETHYL BETA-D-FRUCTOFURANOSIDE FROM WHEAT GERM. …
Number of citations: 4 europepmc.org
SY Lee, MH Yean, JS Kim, JH Lee… - Korean Journal of …, 2011 - koreascience.kr
Twenty-four compounds were isolated from the 70% ethanolic extract of Rehmanniae Radix (Scrophulariaceae) cultivated in Ubo-myeon, Gunwi-gun, Gyeongbuk province, Korea and …
Number of citations: 19 koreascience.kr
SL Goldberg, VB Nanduri, L Chu, RM Johnston… - Enzyme and microbial …, 2006 - Elsevier
… Use of the yeast Hansenula polymorpha (Pichia angusta) to remove contaminating sugars from ethyl beta-d-fructofuranoside produced during sucrose ethanolysis catalysed by …
Number of citations: 30 www.sciencedirect.com
AMVD Heijden, PV Hoek… - Journal of …, 1999 - Osaka, Japan: Society for …
Number of citations: 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.